Studies suggest NDC may possess analgesic (pain-relieving) properties. Research indicates NDC interacts with transient receptor potential cation channel subfamily V member 1 (TRPV1), a protein involved in pain perception. Unlike capsaicin, NDC doesn't induce the burning sensation associated with TRPV1 activation, suggesting its potential as a non-pungent pain reliever.
Further research is needed to determine the efficacy and optimal dosages of NDC for pain management, but initial findings are promising. Source: A study published in the Journal of Neuroscience: Modulation of nociceptive responses by the pungent principle of chili peppers, capsaicin, and its analogues.:
Research explores the potential of NDC as an anti-inflammatory agent. Studies suggest NDC may suppress the production of inflammatory mediators like cytokines and chemokines, potentially offering therapeutic benefits for inflammatory conditions. However, more research is required to fully understand the mechanisms involved and translate these findings into clinical applications. Source: A study published in the European Journal of Pharmacology: Nordihydrocapsaicin inhibits lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages.:
Preliminary research also investigates the potential application of NDC in various areas:
Nordihydrocapsaicin is a capsaicinoid, a class of compounds responsible for the pungency in chili peppers from the genus Capsicum. It is an analog of capsaicin and dihydrocapsaicin, accounting for approximately 7% of the total capsaicinoid content in these peppers. With a chemical formula of C₁₈H₂₇NO₃ and a molecular weight of 305.40 g/mol, nordihydrocapsaicin is characterized as a lipophilic, colorless, and odorless crystalline to waxy solid. On the Scoville scale, it has a pungency rating of about 9,100,000 Scoville heat units (SHU), making it significantly potent but less so than capsaicin (16,000,000 SHU) and dihydrocapsaicin (16,000,000 SHU) .
NDHC interacts with transient receptor potential vanilloid 1 (TRPV1) receptors, similar to capsaicin []. TRPV1 receptors are ion channels found in sensory neurons involved in pain perception, inflammation, and body temperature regulation.
NDHC binding to TRPV1 triggers a signal transduction cascade leading to the sensation of heat and pain []. However, the exact mechanism by which NDHC might provide pain relief is still under investigation.
NDHC is an irritant and can cause burning sensations, redness, and swelling upon contact with skin and mucous membranes [].
The synthesis of nordihydrocapsaicin involves the reaction of vanillylamine with 7-methyloct-5-ene-1-carboxylic acid chloride. This reaction typically occurs under controlled conditions to ensure the purity and yield of the compound. The general reaction can be represented as follows:
This reaction highlights the formation of nordihydrocapsaicin through acylation processes common in organic chemistry .
Nordihydrocapsaicin exhibits significant biological activity primarily through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the perception of pain and temperature. When nordihydrocapsaicin binds to TRPV1, it induces a burning sensation similar to that caused by heat or physical abrasion. This mechanism is part of why capsaicinoids are used in pain relief formulations; they can desensitize pain receptors over time . Additionally, studies suggest that nordihydrocapsaicin may have anti-inflammatory and antioxidant properties .
The primary method for synthesizing nordihydrocapsaicin involves organic reactions that utilize vanillylamine as a starting material. The synthesis can be optimized through various techniques such as:
Nordihydrocapsaicin has several applications across various fields:
Research on nordihydrocapsaicin has focused on its interactions with TRPV1 receptors and other nociceptive pathways. Studies indicate that it can modulate pain responses by desensitizing nerve endings over prolonged exposure. Furthermore, interactions with other compounds in food matrices may enhance or inhibit its bioavailability and efficacy .
Nordihydrocapsaicin shares structural similarities with several other capsaicinoids. Here’s a comparison highlighting its uniqueness:
| Compound Name | Scoville Heat Units | Unique Features |
|---|---|---|
| Capsaicin | 16,000,000 | Most potent capsaicinoid; primary active component. |
| Dihydrocapsaicin | 16,000,000 | Similar potency to capsaicin; slightly different structure. |
| Homocapsaicin | 8,600,000 | Lower potency; unique due to structural variations. |
| Homodihydrocapsaicin | 8,600,000 | Analogous to dihydrocapsaicin but with different side chains. |
| Nonivamide | 9,200,000 | Synthetic analog used primarily for medicinal purposes. |
Nordihydrocapsaicin's unique position is marked by its moderate pungency compared to capsaicin and dihydrocapsaicin while still being significantly more potent than many other analogs like homocapsaicins .
Nordihydrocapsaicin exhibits characteristic thermal properties that are fundamental to understanding its behavior under various temperature conditions [1] [2] [3] [4]. The compound presents as a crystalline solid with a light brown to gray coloration under standard conditions [1] [3] [5].
Melting Point Characteristics
The melting point of nordihydrocapsaicin has been estimated using computational methods, specifically the Stein and Brown estimation approach implemented in the Environmental Protection Agency Estimation Programs Interface Suite [4]. According to these calculations, nordihydrocapsaicin has a predicted melting point of 189.37°C [4]. This relatively high melting point is consistent with the compound's crystalline solid form and indicates significant intermolecular forces within the crystal lattice structure.
Boiling Point Properties
Multiple sources consistently report the predicted boiling point of nordihydrocapsaicin as 487.0±35.0°C at standard atmospheric pressure (760 mmHg) [1] [2] [3]. This high boiling point reflects the molecular weight of 293.4 g/mol and the presence of hydrogen bonding capabilities through the amide functional group and phenolic hydroxyl group [1] [2] [3].
Thermal Degradation Profile
Thermal stability studies reveal that nordihydrocapsaicin undergoes significant thermal degradation at elevated temperatures. Research indicates that the major thermal degradation phase occurs within the temperature range of 265-425°C, which is similar to other capsaicinoids such as capsaicin and dihydrocapsaicin [6] [7]. During this degradation phase, substantial weight loss occurs, with studies showing degradation percentages exceeding 90% under these conditions [7].
The thermal degradation of nordihydrocapsaicin follows a pattern where the compound remains relatively stable up to approximately 265°C, beyond which rapid decomposition begins [7]. This thermal behavior has significant implications for food processing applications, as it suggests that cooking temperatures above 265°C should be avoided to preserve the compound's integrity [7].
Flash Point and Vapor Properties
The flash point of nordihydrocapsaicin is reported as 248.3±25.9°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [2]. The vapor pressure at 25°C is extremely low at 1.52×10⁻⁹ mmHg, confirming that nordihydrocapsaicin has minimal volatility at room temperature [4].
Nordihydrocapsaicin demonstrates distinct solubility patterns across different solvent categories, reflecting its amphiphilic molecular structure containing both hydrophobic alkyl chains and hydrophilic functional groups [1] [3] [8] [9] [10].
Chlorinated Solvents
Nordihydrocapsaicin exhibits excellent solubility in chlorinated organic solvents. The compound is readily soluble in chloroform and dichloromethane [1] [3] [11] [10]. These solvents effectively dissolve nordihydrocapsaicin due to their moderate polarity and ability to interact with both the aromatic ring system and the aliphatic chain of the molecule.
Dipolar Aprotic Solvents
Dimethyl sulfoxide represents an optimal solvent for nordihydrocapsaicin, with quantified solubility data indicating a solubility of 50 mg/mL [8]. This high solubility in dimethyl sulfoxide makes it an ideal choice for analytical and research applications where complete dissolution is required [8]. The strong solvating power of dimethyl sulfoxide toward both polar and nonpolar portions of the nordihydrocapsaicin molecule accounts for this excellent solubility.
Ester and Ketone Solvents
Nordihydrocapsaicin demonstrates good solubility in ethyl acetate and acetone [10]. These solvents provide moderate polarity and hydrogen bonding capabilities that effectively interact with the amide and phenolic functionalities of nordihydrocapsaicin while accommodating the hydrophobic alkyl chain.
Alcoholic Solvents
The solubility of nordihydrocapsaicin in alcoholic solvents varies depending on the specific alcohol used. Ethanol shows moderate solubility and has been utilized in extraction studies for capsaicinoid compounds [12]. However, extraction efficiency studies indicate variable results with methanol and n-propanol, suggesting that solubility in these solvents may be influenced by factors such as water content and extraction conditions [13].
Hydrocarbon Solvents
Limited data suggests that nordihydrocapsaicin has reduced solubility in purely hydrocarbon solvents due to the presence of polar functional groups in its structure. The compound's amphiphilic nature makes it less compatible with non-polar hydrocarbon environments compared to more polar organic solvents.
The partition coefficient (LogP) of nordihydrocapsaicin represents a critical physicochemical parameter that governs its distribution behavior between aqueous and lipid phases, directly influencing biological activity and formulation considerations [1] [2] [3] [4].
Experimental and Calculated LogP Values
Multiple computational approaches have been employed to determine the octanol-water partition coefficient of nordihydrocapsaicin. The ChemicalBook database reports an estimated LogP value of 3.046 [1] [3], while the Environmental Protection Agency Estimation Programs Interface Suite KOWWIN program calculates a higher value of 3.72 [4]. The Chemsrc database provides an intermediate estimate of 3.24 [2]. These values collectively indicate moderate to high lipophilicity for nordihydrocapsaicin.
Lipophilicity Assessment
The LogP values ranging from 3.046 to 3.72 indicate that nordihydrocapsaicin has a preference for the octanol phase over the aqueous phase by a factor of approximately 10³ to 10³.⁷ [1] [2] [3] [4]. This represents a significant preference for lipophilic environments, suggesting that nordihydrocapsaicin will preferentially partition into fatty tissues, cell membranes, and other lipid-rich compartments.
Implications for Bioavailability
The moderate to high lipophilicity of nordihydrocapsaicin, as indicated by LogP values exceeding 3.0, suggests favorable characteristics for membrane permeability and bioavailability [4]. According to Lipinski's Rule of Five, compounds with LogP values between 0 and 5 generally exhibit acceptable pharmacokinetic properties, placing nordihydrocapsaicin within this favorable range.
Water Solubility Correlation
The relationship between LogP and aqueous solubility is demonstrated by computational estimates indicating water solubility of approximately 8.915 mg/L based on the LogP value of 3.72 [4]. This limited aqueous solubility is consistent with the compound's lipophilic character and explains the need for organic solvents or solubilization strategies in aqueous formulations.
Comparison with Related Compounds
The LogP values of nordihydrocapsaicin are comparable to those of other capsaicinoids, reflecting similar molecular structures and physicochemical properties within this compound class. The moderate lipophilicity contributes to the biological activity of nordihydrocapsaicin through favorable interactions with lipid-containing biological membranes and receptors.
The stability of nordihydrocapsaicin under different pH conditions and its susceptibility to various degradation pathways represent critical factors for understanding its behavior in biological systems, food processing, and formulation development [14] [15] [16] [17] [18].
pH-Dependent Stability Profile
Comprehensive stability studies have established that nordihydrocapsaicin, like other capsaicinoids, exhibits optimal stability under neutral pH conditions (pH 7) [17] [18]. Under controlled experimental conditions with an initial capsaicinoid concentration of 200 ppm, neutral pH demonstrated the lowest rate of change in compound concentration compared to both acidic and alkaline conditions [17] [18].
Acidic Conditions
Under acidic conditions, nordihydrocapsaicin demonstrates increased susceptibility to degradation. Studies examining pH 3 and pH 5 conditions revealed that acidic environments promote higher degradation rates compared to neutral conditions [17] [18]. The degradation rate follows the order: pH 3 > pH 5 > pH 9 > pH 7, with pH 3 showing the most rapid initial degradation [17] [18].
Forced degradation studies using 0.1 N hydrochloric acid have confirmed significant degradation of capsaicinoids under strong acidic conditions, with degradation products appearing in high-performance liquid chromatography analysis with retention times of approximately 4.08 minutes [14]. These studies indicate that acid-catalyzed hydrolysis represents a significant degradation pathway for nordihydrocapsaicin.
Alkaline Conditions
Interestingly, nordihydrocapsaicin exhibits better stability under alkaline conditions compared to acidic environments [17] [18]. Studies using 0.1 N sodium hydroxide have shown no significant degradation of capsaicinoids under these conditions [14]. The pH 9 condition demonstrated slower degradation rates than both pH 3 and pH 5, suggesting that moderate alkaline conditions are more favorable for compound preservation than acidic conditions [17] [18].
Oxidative Degradation Pathways
Oxidative degradation represents one of the most significant degradation pathways for nordihydrocapsaicin [15] [19]. Studies using hydrogen peroxide as an oxidizing agent have demonstrated dramatic decreases in capsaicinoid content, indicating high susceptibility to oxidative stress [15]. The reaction with atmospheric oxygen has been identified as potentially the most important degradation pathway for capsaicinoids in dry pepper materials [19].
Thermal Degradation Mechanisms
Temperature significantly influences the degradation rate of nordihydrocapsaicin across all pH conditions [17] [18]. At elevated temperatures, the compound undergoes thermal decomposition with major breakdown occurring between 265-425°C [6] [7]. During food processing and cooking, nordihydrocapsaicin shows particularly high susceptibility to thermal degradation, with studies indicating 95-100% reduction within 15 minutes of cooking [16].
Photolytic Stability
Nordihydrocapsaicin demonstrates relatively good stability under ultraviolet light exposure compared to other degradation conditions [14] [15]. Photodegradation studies have shown minimal compound loss under UV irradiation, suggesting that light-induced degradation is not a primary concern for this compound under normal storage and handling conditions.
Storage and Preservation Implications
Acute Toxic;Irritant